molecular formula C12H12N2O2 B5419049 N-(2-amino-5-methylphenyl)furan-2-carboxamide

N-(2-amino-5-methylphenyl)furan-2-carboxamide

Cat. No.: B5419049
M. Wt: 216.24 g/mol
InChI Key: VRZLFNROVDGHJQ-UHFFFAOYSA-N
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Description

N-(2-amino-5-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of amides containing a furan ring

Properties

IUPAC Name

N-(2-amino-5-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZLFNROVDGHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-5-methylphenyl)furan-2-carboxamide can be synthesized using 2-furoic acid and 2-amino-5-methylphenylamine as starting materials. The reaction typically involves the formation of an amide bond between the carboxylic acid group of 2-furoic acid and the amine group of 2-amino-5-methylphenylamine. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and sulfonamides.

Scientific Research Applications

N-(2-amino-5-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-5-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-5-methylphenyl)furan-2-carboxylate
  • N-(2-amino-5-methylphenyl)furan-2,5-dicarboxamide

Uniqueness

N-(2-amino-5-methylphenyl)furan-2-carboxamide is unique due to its specific structure, which combines an amino group, a methyl group, and a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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